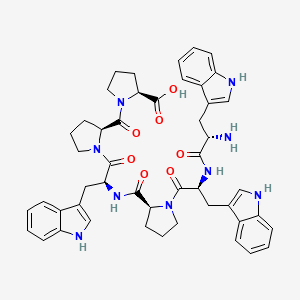

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline

説明

L-トリプトフィル-L-トリプトフィル-L-プロリル-L-トリプトフィル-L-プロリル-L-プロリンは、3つのL-トリプトファン残基と3つのL-プロリン残基からなる複雑なペプチドです。

特性

CAS番号 |

860605-12-5 |

|---|---|

分子式 |

C48H53N9O7 |

分子量 |

868.0 g/mol |

IUPAC名 |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C48H53N9O7/c49-34(22-28-25-50-35-13-4-1-10-31(28)35)43(58)53-38(23-29-26-51-36-14-5-2-11-32(29)36)45(60)55-19-7-16-40(55)44(59)54-39(24-30-27-52-37-15-6-3-12-33(30)37)46(61)56-20-8-17-41(56)47(62)57-21-9-18-42(57)48(63)64/h1-6,10-15,25-27,34,38-42,50-52H,7-9,16-24,49H2,(H,53,58)(H,54,59)(H,63,64)/t34-,38-,39-,40-,41-,42-/m0/s1 |

InChIキー |

KGIHRVOXOMNCFE-XLAHBAAGSA-N |

異性体SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N)C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-トリプトフィル-L-トリプトフィル-L-プロリル-L-トリプトフィル-L-プロリル-L-プロリンの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには、以下の手順が含まれます。

樹脂の活性化: 最初のアミノ酸が結合できるように、樹脂を活性化します。

アミノ酸のカップリング: 各アミノ酸は、HBTUやDICなどのカップリング試薬を用いて、成長中のペプチド鎖に結合します。

脱保護: 各カップリングステップの後、アミノ酸の保護基が除去され、次のアミノ酸が結合できるようにします。

樹脂からの切断: ペプチド鎖が完成したら、TFAなどの切断試薬を用いて、樹脂から切断します。

工業的生産方法

この化合物の工業的生産には、大規模なSPPSまたは組換えDNA技術が用いられる場合があります。組換えDNA技術では、ペプチドをコードする遺伝子を微生物に挿入し、発酵によってペプチドを生成します。この方法は、従来の化学合成と比較して、よりコスト効率が高く、スケーラブルです。

化学反応の分析

科学研究への応用

L-トリプトフィル-L-トリプトフィル-L-プロリル-L-トリプトフィル-L-プロリル-L-プロリンは、科学研究においていくつかの応用があります。

化学: ペプチド合成や構造活性相関の研究のためのモデル化合物として使用されます。

生物学: タンパク質間相互作用や酵素基質特異性の調査に使用できます。

医学: 薬物送達システムまたは治療剤そのものとして、治療上の可能性があります。

産業: 新素材の開発や化学反応の触媒として使用できます。

科学的研究の応用

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline has several applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

作用機序

類似の化合物との比較

類似の化合物

L-トリプトファン: セロトニンやメラトニンの前駆体となる単一のアミノ酸。

L-プロリン: タンパク質合成やコラーゲン形成に関与するアミノ酸。

L-トリプトフィル-L-プロリン: 潜在的な生物活性を持つジペプチド。

ユニークさ

L-トリプトフィル-L-トリプトフィル-L-プロリル-L-トリプトフィル-L-プロリル-L-プロリンは、その特定の配列と、トリプトファンとプロリン残基の組み合わせにより、ユニークです。このユニークな構造により、幅広い分子標的と相互作用し、多様な生物活性を持つことが可能になります。

類似化合物との比較

Similar Compounds

L-Tryptophan: A single amino acid that serves as a precursor to serotonin and melatonin.

L-Proline: An amino acid involved in protein synthesis and collagen formation.

L-Tryptophyl-L-proline: A dipeptide with potential biological activity.

Uniqueness

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline is unique due to its specific sequence and combination of tryptophan and proline residues. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。